1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a novel, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). [] This compound has been investigated primarily for its potential in inhibiting the growth and proliferation of acute myeloid leukemia (AML) cells in vitro and in vivo. []
The compound 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, also known by its CAS number 1370256-78-2, is a synthetic organic molecule classified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This compound has garnered attention in the field of medicinal chemistry due to its potential applications in treating acute myeloid leukemia (AML) and other malignancies associated with FLT3 mutations.
The compound is derived from structural modifications of quinazoline and thiadiazole frameworks, which are known for their biological activity. It is categorized under small-molecule inhibitors, specifically targeting signal transduction pathways involved in cancer cell proliferation. The IUPAC name reflects its complex structure, which includes a thiadiazole moiety linked to a quinazoline derivative through a morpholinopropoxy chain.
The synthesis of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for this compound is , with a molecular weight of approximately 537.66 g/mol. Its structure features:
The InChI Key for this compound is LKXFSTAQMOENSC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The compound undergoes various chemical reactions typical of urea derivatives, including:
Reactivity studies often involve testing under different pH conditions to assess stability and reactivity towards biological targets. Kinetic studies help elucidate the rate at which these reactions occur.
The mechanism by which 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea exerts its effects involves inhibition of FLT3 signaling pathways. The compound binds selectively to the ATP-binding site of the FLT3 receptor, preventing phosphorylation and subsequent activation of downstream signaling cascades responsible for cell proliferation and survival in FLT3-mutated cells.
Studies have shown that this compound exhibits an IC50 value in the low nanomolar range against FLT3-inhibitor resistant cell lines such as MV4-11, indicating its potency as a therapeutic agent in AML treatment.
The compound is typically characterized by:
Key chemical properties include:
These properties are critical for determining formulation strategies in drug development.
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is primarily used in research settings focused on:
This compound represents a significant advancement in the search for effective treatments against cancers driven by FLT3 mutations, highlighting its potential impact on therapeutic strategies in oncology.
The core structure of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea integrates three pharmacologically significant motifs. The quinazoline scaffold is a privileged heterocycle in oncology, exemplified by FDA-approved kinase inhibitors (e.g., erlotinib and afatinib). Its planar bicyclic system enables optimal ATP-binding pocket penetration in kinases, while C4-modifications (e.g., thioether linkages) enhance target specificity [4] [5]. The 1,3,4-thiadiazole ring contributes high aromaticity and metabolic stability, acting as a bioisostere for carboxylic acids or esters. Its sulfur atoms facilitate hydrophobic interactions, and the ring’s electron-deficient nature promotes π-stacking with tyrosine residues in kinase domains [4]. The diaryl urea motif serves as a hydrogen-bond donor-acceptor bridge, critical for engaging key residues (Asp1046, Glu885) in the VEGFR-2 DFG motif. This motif’s rigidity also enforces optimal spatial positioning for deep-pocket binding [5].
Table 1: Key Motifs and Their Roles in the Hybrid Compound
Structural Motif | Key Pharmacological Roles | Representative Drugs |
---|---|---|
Quinazoline | ATP-competitive kinase inhibition; DNA intercalation | Erlotinib, Vandetanib |
1,3,4-Thiadiazole | Metabolic stability; hydrophobic pocket binding; π-stacking | Acetazolamide derivatives |
Diaryl Urea | Hydrogen bonding with kinase DFG motif; conformational rigidity | Sorafenib, Regorafenib |
This hybrid architecture concurrently targets FLT3 and VEGFR-2 kinases—validated drivers in acute myeloid leukemia (AML) and solid tumors. The quinazoline-thioether moiety exhibits high affinity for FLT3’s autoinhibitory pocket, disrupting ITD-mutant signaling. Meanwhile, the 1,3,4-thiadiazole-urea extension binds the VEGFR-2 hinge region, inhibiting angiogenesis [1] [2]. The C7 morpholinopropoxy chain augments cell membrane permeability, while the p-tolyl urea terminus anchors into hydrophobic back pockets of both targets. This dual inhibition is critical for overcoming compensatory pathway activation in malignancies [4]. Notably, the electron-withdrawing nitro group in analogous compounds (e.g., SKLB1002) enhances kinase affinity by polarizing the quinazoline core, strengthening H-bond acceptor capacity toward catalytic lysines [4] [5].
Table 2: Biological Targets and Inhibitory Effects of Key Hybrid Components
Target Kinase | Biological Role | Compound’s Binding Domain | Reported IC₅₀ (Analogues) |
---|---|---|---|
FLT3 | Hematopoietic proliferation; mutant-ITD signaling | ATP pocket via quinazoline | <100 nM (SKLB4771) |
VEGFR-2 | Tumor angiogenesis; endothelial cell migration | DFG motif via urea; hinge via thiadiazole | 32 nM (SKLB1002) |
The 3-morpholinopropoxy group at C7 of the quinazoline ring profoundly modulates pharmacokinetics. The morpholine ring’s tertiary nitrogen (pKₐ ~7.4) enhances aqueous solubility across physiological pH gradients, countering the core’s lipophilicity. This moiety also shields metabolic hot spots—specifically, it reduces CYP3A4-mediated oxidation at C6/C7 positions by sterically hindering enzyme access [1] [8]. The propoxy linker provides optimal spacer length (≈11 Å), positioning the morpholine for solvent exposure without compromising membrane diffusion. In vitro studies of morpholinoethoxy-quinazolines demonstrate 3-fold higher metabolic half-lives (t₁/₂ > 120 min) versus unsubstituted analogs, correlating with sustained target inhibition [5] [8].
Table 3: Pharmacokinetic Contributions of Morpholinopropoxy Substituent
Property | Effect of Morpholinopropoxy | Mechanistic Basis |
---|---|---|
Aqueous Solubility | ↑ 5-fold (pH 7.4) | Protonation of morpholine nitrogen at physiological pH |
Metabolic Stability | ↑ CYP3A4 resistance (t₁/₂ > 120 min) | Steric shielding of quinazoline C6/C7 oxidation sites |
Membrane Permeability | Log P reduction by 0.8 units; maintained passive diffusion | Balanced hydrophilicity/lipophilicity from propoxy chain |
The strategic unification of these motifs exemplifies rational polypharmacology, positioning this compound as a prototype for next-generation dual kinase inhibitors.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0